molecular formula C11H12F7N3O4 B6185843 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid) CAS No. 2624139-67-7

3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid)

Cat. No.: B6185843
CAS No.: 2624139-67-7
M. Wt: 383.2
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Description

3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a pyrazole ring substituted with an azetidinyl group, a fluorine atom, and a methyl group, and is stabilized as a bis(trifluoroacetic acid) salt. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with a suitable leaving group on the pyrazole ring.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Bis(trifluoroacetic acid) Salt: The final compound is treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole ring or the azetidinyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyrazole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated pyrazole or azetidinyl groups.

    Substitution: Substituted pyrazole derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid) has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azetidin-3-yl)-1H-pyrazole, bis(trifluoroacetic acid)
  • 1-(azetidin-3-yl)-3-fluoroazetidine, bis(trifluoroacetic acid)
  • 1-(azetidin-3-yl)azetidine, bis(trifluoroacetic acid)

Uniqueness

3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid) is unique due to the presence of the fluorine atom and the methyl group on the pyrazole ring, which significantly influence its chemical reactivity and biological activity. The bis(trifluoroacetic acid) salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid), covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

2624139-67-7

Molecular Formula

C11H12F7N3O4

Molecular Weight

383.2

Purity

95

Origin of Product

United States

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